4-Butyl-1,6-dimethylpiperidin-2-ol
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Overview
Description
4-Butyl-1,6-dimethylpiperidin-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound is characterized by a piperidine ring substituted with butyl and dimethyl groups, as well as a hydroxyl group at the second position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,6-dimethylpiperidin-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-1,6-dimethylpiperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
4-Butyl-1,6-dimethylpiperidin-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Butyl-1,6-dimethylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various enzymes and receptors in the body, potentially modulating their activity . The hydroxyl group and other substituents may also play a role in its biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
1-Methylpiperidine: Similar to piperidine but with a methyl group at the first position.
4-Butylpiperidine: Similar to 4-Butyl-1,6-dimethylpiperidin-2-ol but without the dimethyl and hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butyl, dimethyl, and hydroxyl groups on the piperidine ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-butyl-1,6-dimethylpiperidin-2-ol |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-10-7-9(2)12(3)11(13)8-10/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
QPLWJYXOMPQQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(N(C(C1)O)C)C |
Origin of Product |
United States |
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